molecular formula C16H15N3O3S B2759403 4-methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2097915-91-6

4-methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2759403
CAS No.: 2097915-91-6
M. Wt: 329.37
InChI Key: NFBHUHRQJQMRCK-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The process may include:

  • Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid.

  • Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions.

  • Formation of the Pyridine Ring: The pyridine ring is formed through a series of condensation and cyclization reactions.

  • Final Functionalization:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scale and efficiency. This could involve the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions are common for introducing different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and various amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the treatment of diseases.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

This compound is unique in its structure and potential applications. Similar compounds include other benzothiazole derivatives and pyridine-based compounds. These compounds may share some similarities in their chemical properties and biological activities, but the specific structure of 4-methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide sets it apart.

Comparison with Similar Compounds

  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 2-Methyl-1,3-benzothiazole-5-carboxylic acid

  • 4-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxamide

Properties

IUPAC Name

4-methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-17-12-6-10(4-5-14(12)23-9)18-16(21)11-8-19(2)15(20)7-13(11)22-3/h4-8H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBHUHRQJQMRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CN(C(=O)C=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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